N-(pentafluorophenyl)benzamide is a compound characterized by the presence of a pentafluorophenyl group attached to a benzamide structure. This compound has garnered interest in various fields, particularly in medicinal chemistry and material science, due to its unique properties stemming from the electron-withdrawing effects of the fluorinated phenyl group.
The compound can be synthesized through various chemical methods, which often involve multi-step processes incorporating different reagents and conditions. It is available for purchase from chemical suppliers and has been documented in scientific literature for its synthetic routes and applications.
N-(pentafluorophenyl)benzamide falls under the category of aryl amides, specifically as a substituted benzamide. Its classification is significant in understanding its reactivity and potential applications in organic synthesis and pharmaceuticals.
The synthesis of N-(pentafluorophenyl)benzamide typically involves several key steps:
Industrial methods may utilize continuous flow reactors for efficiency and consistency in large-scale production. Purification techniques such as recrystallization or chromatography are employed to achieve high purity levels of the final product.
The molecular formula of N-(pentafluorophenyl)benzamide is . The structure features a benzene ring substituted with a pentafluorophenyl group and an amide functional group.
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=C(C(=C(C(=C2F)F)F)F)F
KLZMSRMMMLQZAX-UHFFFAOYSA-N
These structural representations are crucial for computational modeling and understanding the compound's reactivity.
N-(pentafluorophenyl)benzamide can participate in several chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for N-(pentafluorophenyl)benzamide typically involves its role as a directing group in transition metal-catalyzed reactions. For example, in rhodium-catalyzed C–H activation reactions, the compound can facilitate olefination processes by coordinating with the metal center, thus enabling subsequent transformations under mild conditions .
Relevant data on these properties assists in determining suitable applications and handling precautions for laboratory use .
N-(pentafluorophenyl)benzamide has several scientific uses:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: